molecular formula C10H12BrNO B1379188 2-bromo-N-methyl-3-phenylpropanamide CAS No. 857814-21-2

2-bromo-N-methyl-3-phenylpropanamide

Cat. No.: B1379188
CAS No.: 857814-21-2
M. Wt: 242.11 g/mol
InChI Key: GJWKSNUMCGDMIC-UHFFFAOYSA-N
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Description

2-Bromo-N-methyl-3-phenylpropanamide is a substituted propanamide featuring a bromine atom at the 2-position, a methyl group on the amide nitrogen, and a phenyl group at the 3-position. Propanamide derivatives are widely studied for their roles in medicinal chemistry and organic synthesis, particularly as intermediates in drug development or as substrates for nucleophilic substitution reactions due to the bromine substituent .

Properties

IUPAC Name

2-bromo-N-methyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWKSNUMCGDMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-3-phenylpropanamide typically involves the bromination of N-methyl-3-phenylpropanamide. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom is introduced at the 2-position of the propanamide chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.

    Reduction Reactions: The compound can be reduced to form N-methyl-3-phenylpropanamide by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of N-methyl-3-phenylpropanamide derivatives.

    Reduction: N-methyl-3-phenylpropanamide.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

2-bromo-N-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-3-phenylpropanamide (CAS 56348-67-5)

  • Molecular Formula: C₉H₁₀BrNO
  • Molecular Weight : 226.995 (exact mass)
  • Key Features : Lacks the N-methyl group present in the target compound. The phenyl group is at position 3, and bromine is at position 2.
  • Polar Surface Area (PSA) : 43.09 Ų, indicating moderate polarity .
  • Relevance: This compound serves as a base structure for brominated propanamides.

N-(3-Methylphenyl)-2-bromopropanamide

  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.112
  • Key Features : A methyl group is present on the phenyl ring (meta position), and the amide nitrogen is unsubstituted.
  • Analysis : The electron-donating methyl group on the phenyl ring could influence electronic properties, affecting solubility or interaction with biological targets. The higher molecular weight compared to 2-bromo-3-phenylpropanamide reflects the additional methyl substituent .

2-Bromo-N-(3-chloro-2-methylphenyl)propanamide (CAS 127091-53-6)

  • Molecular Formula: C₁₀H₁₁BrClNO
  • Molecular Weight : 276.56
  • Key Features : Incorporates a chloro substituent and a methyl group on the phenyl ring (ortho and meta positions).
  • This compound’s steric bulk may reduce solubility compared to simpler derivatives .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) CAS Number Key Features
This compound* C₁₀H₁₂BrNO ~242.12 (calc.) Br (C2), N-Me, Ph (C3) Not available Theoretical structure
2-Bromo-3-phenylpropanamide C₉H₁₀BrNO 226.995 Br (C2), Ph (C3) 56348-67-5 Base brominated propanamide
N-(3-Methylphenyl)-2-bromopropanamide C₁₀H₁₂BrNO 242.112 Br (C2), Ph (C3, 3-Me) Not provided Methylphenyl substitution
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide C₁₀H₁₁BrClNO 276.56 Br (C2), Cl (Ph), Me (Ph) 127091-53-6 Chloro and methyl on phenyl

*Theoretical values for this compound are estimated based on structural analogs.

Functional Implications

  • Reactivity: Bromine at position 2 makes these compounds susceptible to nucleophilic substitution (e.g., Suzuki coupling). The N-methyl group in the target compound could hinder such reactions due to steric effects compared to non-methylated analogs .
  • Solubility : Polar surface areas (e.g., 43.09 Ų for 2-bromo-3-phenylpropanamide) suggest moderate solubility in polar solvents. The N-methyl group may slightly increase hydrophobicity .

Notes on Data Limitations

  • Direct experimental data for this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.
  • Properties like melting point, boiling point, and synthetic routes remain speculative and require further investigation.

This analysis underscores the importance of substituent effects on the physicochemical and functional behavior of brominated propanamides, providing a foundation for future synthetic or pharmacological studies.

Biological Activity

2-Bromo-N-methyl-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceutical agents. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNOC_{10}H_{12}BrNO with a molecular weight of approximately 228.02 g/mol. The compound features a bromine atom, a methyl group, and a phenyl group attached to a propanamide backbone, which contributes to its unique chemical reactivity and biological activity.

The mechanism of action for this compound involves several key interactions:

  • Electrophilic Interactions : The bromine atom can participate in electrophilic reactions, allowing the compound to interact with various biological molecules.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • Enzyme Modulation : Research indicates that this compound may modulate the activity of specific enzymes involved in biochemical pathways related to pain modulation and other physiological processes.

Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer properties of this compound:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, suggesting its use as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
  • Anticancer Activity : In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710–33Inhibition of tubulin polymerization
    MDA-MB-23123–33Induction of apoptosis

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antiproliferative Effects : A study evaluated the effects of various derivatives on MCF-7 cells, where this compound was found to significantly reduce cell viability compared to control groups. Flow cytometry analysis indicated that treated cells underwent G2/M phase arrest, leading to apoptosis .
  • Mechanistic Insights : Another investigation focused on the compound's ability to interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics crucial for cell division. This interaction was confirmed through immunofluorescence microscopy.

Applications in Drug Development

The compound's structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals, particularly opioid analgesics. Its ability to undergo further chemical modifications enhances its relevance in drug development.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-Methyl-3-phenylpropanamideLacks bromine substitutionDirectly involved in analgesic properties
2-Bromo-N-(3-methylphenyl)propanamideContains a methyl group on the phenyl ringVariation in pharmacological activity
2-Bromo-N-(4-fluorophenyl)propanamideFluorine substitution instead of brominePotentially different biological interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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